N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
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Overview
Description
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide typically involves multiple steps. One common approach is the sulfonylation of a tetrahydroquinoline derivative with a fluorophenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then coupled with propionyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler quinoline derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced quinoline derivatives, and substituted phenyl derivatives.
Scientific Research Applications
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, enhancing the reactivity of the compound. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydroquinoline moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: A fentanyl analog with similar structural features but different pharmacological properties.
3-(4-fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-yl)propionamide: Another compound with a fluorophenyl group and a propionamide moiety, used in different research contexts.
Uniqueness
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is unique due to its combination of a sulfonyl group, a fluorophenyl group, and a tetrahydroquinoline moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-18(22)20-15-7-10-17-13(12-15)4-3-11-21(17)25(23,24)16-8-5-14(19)6-9-16/h5-10,12H,2-4,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCATFICGCBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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